5-Bromo-2-(piperidin-1-yl)pyrimidine
Overview
Description
The compound 5-Bromo-2-(piperidin-1-yl)pyrimidine is a brominated pyrimidine derivative that is of significant interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active compounds. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, has a wide range of applications in pharmaceuticals, with derivatives often serving as antitumor, antiviral, or anti-inflammatory agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalysed cross-coupling reactions to create a variety of substituted pyrimidine compounds . Similarly, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives has been reported, which demonstrated significant anti-proliferative activities against breast cancer cell lines . Another related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was synthesized as a key intermediate for potent deoxycytidine kinase inhibitors .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively studied using spectroscopic methods. For example, 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis such as density functional theory (DFT) was employed to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic interactions within the molecule and for predicting its reactivity and binding orientation in biological systems.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. The reactivity of 6-bromo-s-triazolo[2, 3-a]pyrimidines with piperidine has been explored, leading to the formation of 6-piperidino derivatives, which could have potential anticancer properties . The presence of bromine in the pyrimidine ring makes these compounds suitable for further functionalization through cross-coupling reactions, as demonstrated by the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent diversification .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The calculated band gap energy of HOMO and LUMO for 5-bromo-2-hydroxy pyrimidine indicates charge transfer within the molecule, which is an important factor in determining its chemical reactivity and interaction with biological targets . Additionally, the thermodynamic properties of these compounds can be calculated at different temperatures, providing insight into their stability and reactivity under various conditions .
Scientific Research Applications
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Antioxidant Activities of Novel Pyrimidine Acrylamides
- Field : Pharmaceutical Chemistry
- Application : Pyrimidine derivatives present diverse biological activities including antioxidant and anticancer activities . A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
- Method : The novel hybrids were studied for their antioxidant and anti-inflammatory potential .
- Results : They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness . Moderate to good lipid peroxidation inhibition potential was measured .
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Piperidine Derivatives in Drug Discovery
- Field : Pharmacology
- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Method : The specific methods of application or experimental procedures would depend on the specific therapeutic application and would typically involve in vitro and in vivo testing .
- Results : The results or outcomes obtained would also depend on the specific therapeutic application .
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Antimicrobial Activity
- Field : Microbiology
- Application : Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity .
- Method : The compounds are typically tested against a variety of bacterial and fungal strains using standard microbiological techniques .
- Results : Some compounds have shown promising activity against microbial strains .
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Drug Discovery
- Field : Pharmacology
- Application : Imidazole-containing compounds, which can be synthesized from pyrimidine derivatives, have shown potential in drug discovery .
- Method : The compounds are typically tested in vitro and in vivo for their therapeutic potential .
- Results : Some compounds have shown good antimicrobial potential .
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Synthesis of Pyrimidobenzimidazole
- Field : Organic Chemistry
- Application : Pyrimidine derivatives can be used in the synthesis of pyrimidobenzimidazole, which is relevant in medicinal chemistry .
- Method : The process involves heating under reflux in pyridine .
- Results : The resulting pyrimidobenzimidazole contains the pyridazine fragment, which is relevant in medicinal chemistry .
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Inhibition of Collagen Prolyl-4-Hydroxylase
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Chemical Research
- Field : Chemistry
- Application : 5-Bromo-2-(piperidin-1-yl)pyrimidine is a chemical compound used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific chemical reaction .
- Results : The results or outcomes obtained would also depend on the specific chemical reaction .
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Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds
- Field : Medicinal Chemistry
- Application : Heterocyclic pyrimidine scaffolds have demonstrated various biological activities and have therapeutic potential .
- Method : The compounds are typically tested in vitro and in vivo for their therapeutic potential .
- Results : Some compounds have shown good antimicrobial potential .
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Synthesis of Pyrimidobenzimidazoles
- Field : Organic Chemistry
- Application : Pyrimidine derivatives can be used in the synthesis of pyrimidobenzimidazole, which is relevant in medicinal chemistry .
- Method : The process involves heating under reflux in pyridine .
- Results : The resulting pyrimidobenzimidazole contains the pyridazine fragment, which is relevant in medicinal chemistry .
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Inhibition of Collagen Prolyl-4-Hydroxylase
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFZQJCFCWHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394312 | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-1-yl)pyrimidine | |
CAS RN |
57356-64-6 | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57356-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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